2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a heterocyclic compound featuring a hexahydroquinazolin-4-one core fused with a 5-amino-3-cyclopropyl-substituted pyrazole moiety. This structural motif is shared with several pharmacologically active analogs, particularly in the context of enzyme inhibition and protein binding.
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-12-7-11(8-5-6-8)18-19(12)14-16-10-4-2-1-3-9(10)13(20)17-14/h7-8H,1-6,15H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJYJZRJDXRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Characteristics:
- Molecular Weight : 245.29 g/mol
- CAS Number : 1207046-60-3
- IUPAC Name : this compound
Biological Activities
Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:
1. Anticancer Activity
Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro assays showed significant antiproliferative effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54% and 38%, respectively .
2. Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
4. Neuroprotective Effects
Some pyrazole derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and exhibiting antioxidant activity .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes like p38 MAPK and COX enzymes, leading to reduced inflammation and cancer cell proliferation .
2. Receptor Binding
Pyrazoles can bind to several receptors involved in pain and inflammatory pathways, enhancing their therapeutic potential in treating conditions like arthritis and cancer .
Case Studies
Several studies have explored the pharmacological potential of pyrazole derivatives similar to this compound:
Scientific Research Applications
Pharmacological Studies
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its structural features suggest potential activity against various diseases.
Key Areas of Interest :
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells. Research has shown that derivatives of hexahydroquinazolinones can exhibit cytotoxic effects on different cancer cell lines .
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Investigations into similar compounds have demonstrated their ability to reduce inflammation markers in vitro and in vivo .
Neuroscience Research
Recent studies have suggested that compounds with similar structures can influence neurotransmitter systems. This opens avenues for exploring the potential neuroprotective effects of 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in models of neurodegenerative diseases.
Potential Applications :
- Alzheimer's Disease : Research indicates that targeting specific pathways involved in neurodegeneration could be beneficial. Compounds with similar scaffolds have shown promise in enhancing cognitive function in animal models .
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Studies on related compounds have revealed activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Case Studies
A review of the literature reveals several case studies focusing on similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The hexahydroquinazolin-4-one scaffold is a versatile pharmacophore, with substituents critically influencing biological activity, selectivity, and stability. Below is a detailed comparison of the target compound with its analogs:
MMP-9 Inhibitors
- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Substituents: A 4-fluorophenylthioether group at position 2 of the hexahydroquinazolinone core. Activity: Binds to the MMP-9 hemopexin (HPX) domain with a dissociation constant (KD) of 320 nM, inhibiting proMMP-9 association with α4β1 integrin and CD44, thereby disrupting EGFR signaling . Comparison: The sulfur-containing side chain and fluorophenyl group enhance potency compared to earlier leads. The target compound’s cyclopropyl-pyrazole moiety may offer distinct steric or electronic interactions for target engagement.
- JNJ0966 Substituents: A methoxyphenyl-bithiazole acetamide derivative. Activity: Binds proMMP-9 with KD = 5.0 µM, inhibiting activation and cell migration. Notably, it penetrates the blood-brain barrier . Comparison: While JNJ0966 lacks the hexahydroquinazolinone core, its success highlights the importance of heterocyclic diversity in optimizing pharmacokinetic properties—a consideration for further derivatization of the target compound.
TNKS2 Binders
- 2-(4-Methylpiperazin-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one Substituents: A 4-methylpiperazine group at position 2. Activity: Co-crystallized with TNKS2 (PDB: 5AL4), indicating direct binding interactions . Comparison: The methylpiperazine substituent likely engages polar residues in TNKS2’s active site.
Stability Considerations
- 2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Substituents : tert-Butyl and methyl groups.
- Stability : Undergoes photooxidation in the presence of oxygen and light, forming hydroperoxide intermediates .
- Comparison : The cyclopropyl group in the target compound may confer greater stability compared to tert-butyl substituents, as cyclopropane’s strain energy could reduce susceptibility to oxidative degradation.
Discontinued Analogs
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one Substituents: A furan-2-yl group at position 3 of the pyrazole. Status: Discontinued by CymitQuimica, possibly due to synthetic challenges, stability issues, or insufficient efficacy . Comparison: Replacement of furan with cyclopropyl in the target compound may address these limitations, as cyclopropane’s rigidity and metabolic stability are well-documented in medicinal chemistry.
Data Table: Comparative Analysis of Hexahydroquinazolin-4-one Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
